molecular formula C38H38O8 B12693714 2,2',2'',2'''-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane CAS No. 27043-37-4

2,2',2'',2'''-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane

Cat. No.: B12693714
CAS No.: 27043-37-4
M. Wt: 622.7 g/mol
InChI Key: BJSADSPMCGIFMP-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is a complex organic compound with the molecular formula C38H38O8. It is known for its unique structure, which includes four oxirane (epoxy) groups attached to a central ethane backbone through phenyleneoxymethylene linkages. This compound is used in various industrial applications, particularly in the production of epoxy resins and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane typically involves the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of glycidyl ether intermediates, which then cyclize to form the oxirane rings. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced purification techniques helps in achieving high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of advanced epoxy resins.

    Biology: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential use in the development of biocompatible adhesives and coatings for medical devices.

    Industry: Widely used in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in the formation of epoxy resins, where the compound acts as a cross-linking agent, providing mechanical strength and chemical resistance to the final product .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrakis(4-glycidyloxyphenyl)ethane
  • Tetraphenylolethane glycidyl ether
  • Tetraphenylolethane, epichlorohydrin epoxy resin

Uniqueness

2,2’,2’‘,2’‘’-(Ethane-1,2-diylidenetetrakis(phenyleneoxymethylene))tetraoxirane is unique due to its high reactivity and ability to form highly cross-linked polymer networks. This makes it particularly valuable in applications requiring high mechanical strength and chemical resistance, such as advanced composites and high-performance coatings .

Properties

CAS No.

27043-37-4

Molecular Formula

C38H38O8

Molecular Weight

622.7 g/mol

IUPAC Name

2-[[2-[1,2,2-tris[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C38H38O8/c1-5-13-33(43-21-25-17-39-25)29(9-1)37(30-10-2-6-14-34(30)44-22-26-18-40-26)38(31-11-3-7-15-35(31)45-23-27-19-41-27)32-12-4-8-16-36(32)46-24-28-20-42-28/h1-16,25-28,37-38H,17-24H2

InChI Key

BJSADSPMCGIFMP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C(C5=CC=CC=C5OCC6CO6)C7=CC=CC=C7OCC8CO8

Origin of Product

United States

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